2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
CMPKSIOGGOFCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC=C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methyl and prop-2-en-1-yl groups.
Alkylation: Cyclohexane is alkylated using a suitable alkylating agent to introduce the methyl group.
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through a reaction with an appropriate reagent, such as an alkene or alkyne.
Oxidation: The final step involves the oxidation of the resulting compound to introduce the carbaldehyde functional group.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the methyl or prop-2-en-1-yl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for hydrogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Ring
1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde
- Structure : Lacks the methyl group at position 2.
- This compound (CAS EN300-367372) serves as the parent structure for the target molecule .
1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde (CAS 19684-46-9)
- Structure : Features a branched 2-methylprop-2-en-1-yl substituent instead of the linear allyl group.
- Impact: The branched substituent increases molecular weight (166.26 g/mol vs.
Substituent Position and Ring Conformation
trans-4-(1-Methylethyl)cyclohexane-1-carbaldehyde
- Structure : Substitutes an isopropyl group at position 4 instead of the allyl group.
- Impact : The trans configuration and bulky isopropyl group influence ring conformation, favoring equatorial positioning. This alters hydrogen-bonding capabilities and crystal packing, as described in studies on hydrogen-bonding patterns in cyclohexane derivatives .
Functional Group and Ring Size Variations
2-Methyl-2-cyclopenten-1-one
- Structure : Cyclopentene ring with a ketone group.
- Impact : The smaller ring introduces strain, increasing reactivity compared to the six-membered cyclohexane. The ketone group (vs. carbaldehyde) shifts electrophilic behavior, making it more prone to nucleophilic attack .
5-Ethylcyclopent-1-ene-1-carbaldehyde
Multi-Substituted Cyclohexane Derivatives
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane (CAS 63251-38-7)
- Structure : Contains four methyl groups and an isopropenyl substituent.
- Impact: The additional methyl groups increase hydrophobicity and steric bulk, likely raising the melting point and reducing solubility in polar solvents. The isopropenyl group (vs.
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde | C₁₁H₁₈O | 166.26 | 2-methyl, 1-allyl, 1-carbaldehyde |
| 1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde | C₁₀H₁₄O | 152.23 | 1-allyl, 1-carbaldehyde |
| 1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde | C₁₁H₁₈O | 166.26 | 1-(2-methylallyl), 1-carbaldehyde |
| trans-4-(1-Methylethyl)cyclohexane-1-carbaldehyde | C₁₀H₁₈O | 154.25 | 4-isopropyl, 1-carbaldehyde |
Biological Activity
2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde, identified by its CAS number 1824352-90-0, is an organic compound with a molecular formula of C11H18O and a molecular weight of 166.26 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structural formula for 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde is characterized by a cyclohexane ring substituted with an aldehyde group and an allyl side chain. The unique combination of these functional groups may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| CAS Number | 1824352-90-0 |
The biological activity of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde is thought to arise from its ability to interact with biomolecules, particularly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can participate in various biochemical pathways, potentially altering enzyme functions and leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde exhibit significant antimicrobial properties. For instance, studies on related cyclohexane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Study:
A study evaluating the antimicrobial activity of related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties that could be attributed to structural similarities with 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by findings that suggest it may reduce the secretion of pro-inflammatory cytokines in macrophages. This effect is crucial for developing therapies aimed at inflammatory diseases.
Research Findings:
In vitro studies have demonstrated that derivatives similar to this compound can significantly decrease lipopolysaccharide-induced gene expression and secretion of cytokines such as IL-6 and TNF-α . The multitarget action of these compounds suggests they could be useful in treating complex conditions like cancer and diabetes.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde, it is beneficial to compare it with structurally similar compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1-Methyl-4-(propan-2-YL)cyclohexane-1-carbaldehyde | 4.00 | Antimicrobial |
| Pyrrole derivatives | 3.12 - 12.5 | Antimicrobial |
| Chalcone derivatives | Variable | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
